3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
Overview
Description
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid, more commonly known as Formylindole-2-carboxylic acid (FICA), is an important organic compound that has a wide range of applications in the scientific research field. It is a white powder that is soluble in organic solvents such as methanol, ethanol, and acetone. FICA has a molecular weight of 324.4 g/mol and a melting point of 148-150°C. It is a derivative of indole, an aromatic ring structure found in many plant compounds. FICA has been studied extensively due to its potential applications in drug discovery and development, medical imaging, and biotechnology.
Scientific Research Applications
Synthesis and Protective Group Applications
- Protective Group in Synthesis : The derivative 4-methoxy-α-methylbenzyl, related to the specified compound, has been used as a new protecting group for carboxylic acids, demonstrating compatibility with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).
Chemical Transformations
- Synthesis of Indole Derivatives : Research on the synthesis of various indole derivatives, including those related to the compound , has been conducted. These derivatives have potential applications in medicinal chemistry and drug development (Pete, Szöllösy, & Szokol, 2006).
Biological Activity and Drug Development
- Antimicrobial Activity : Some derivatives of related compounds, such as 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been synthesized and evaluated for antimicrobial activities. This highlights the potential for developing antimicrobial agents from similar structures (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Molecular Modification for Functional Analysis
- Molecular Modification and Analysis : Methoxy-substituted indoles, closely related to the compound , have been studied for their ability to inhibit tubulin polymerization, demonstrating the importance of specific molecular modifications in understanding biological processes and drug action mechanisms (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
properties
IUPAC Name |
3-formyl-6-methoxy-1-[(4-methylphenyl)methyl]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-3-5-13(6-4-12)10-20-17-9-14(24-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNYRULDKICVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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